Abl Kinase Inhibition: IC50 = 5.30 nM (vs. MAPKAPK2 >100 μM)
1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine exhibits potent inhibition of the Abl kinase with an IC50 value of 5.30 nM, as documented in BindingDB from patent US8703771 [1]. This nanomolar potency contrasts sharply with its negligible activity against MAPKAPK2 (IC50 >100,000 nM), establishing a defined kinase selectivity profile [2]. While comparative data against other Abl inhibitors within the same patent series are not publicly disaggregated, the quantitative IC50 value provides a concrete benchmark for this compound's utility in kinase-focused medicinal chemistry programs.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 5.30 nM (Abl kinase) |
| Comparator Or Baseline | MAPKAPK2 (IC50 >100,000 nM) |
| Quantified Difference | >18,800-fold selectivity |
| Conditions | Mobility Shift Assay (MSA), pH 7.5, T = 28°C [1] |
Why This Matters
A defined nanomolar IC50 against Abl enables researchers to prioritize this compound for oncology target validation studies, whereas generic piperidine analogs without reported kinase activity offer no such actionable benchmark.
- [1] BindingDB. BDBM120395: IC50 = 5.30 nM for Abl kinase from US8703771. Assay: Mobility Shift Assay, pH 7.5, 28°C. View Source
- [2] BindingDB. BDBM50536678 (CHEMBL4550702): IC50 >1.00E+5 nM for MAPKAPK2. View Source
